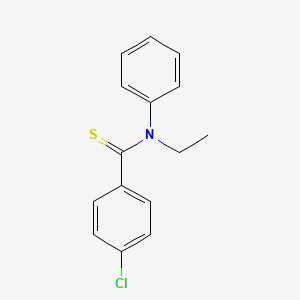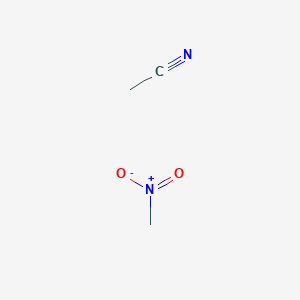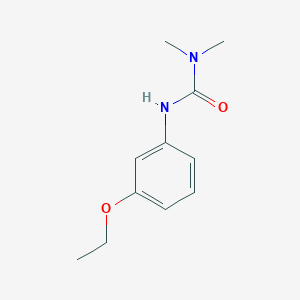
3-(3-Ethoxyphenyl)-1,1-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethoxyphenyl)-1,1-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a dimethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-1,1-dimethylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxyaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve similar reaction conditions but with optimized parameters to increase yield and reduce costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Ethoxyphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-(3-Hydroxyphenyl)-1,1-dimethylurea.
Reduction: Formation of 3-(3-Aminophenyl)-1,1-dimethylurea.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(3-Ethoxyphenyl)-1,1-dimethylurea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(3-Ethoxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxyphenyl)-1,1-dimethylurea
- 3-(3-Hydroxyphenyl)-1,1-dimethylurea
- 3-(3-Aminophenyl)-1,1-dimethylurea
Uniqueness
3-(3-Ethoxyphenyl)-1,1-dimethylurea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications.
Propriétés
Numéro CAS |
96337-68-7 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
3-(3-ethoxyphenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10-7-5-6-9(8-10)12-11(14)13(2)3/h5-8H,4H2,1-3H3,(H,12,14) |
Clé InChI |
SMVCWAOANIMQGE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)NC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


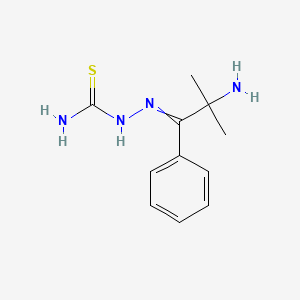
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)
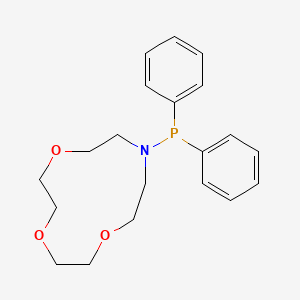
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
![[4-(2-Methylpropane-2-sulfinyl)butoxy]benzene](/img/structure/B14356064.png)

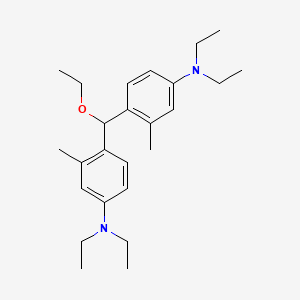
![4-{[5-(Methanesulfonyl)pentyl]oxy}benzoic acid](/img/structure/B14356079.png)
![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![4-Chloro-6-{[(2-sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14356085.png)
![3,3'-{[(5-tert-Butyl-3-chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14356086.png)
![Ethyl [1-(2-chloroethyl)pyrrolidin-2-yl]acetate](/img/structure/B14356096.png)
